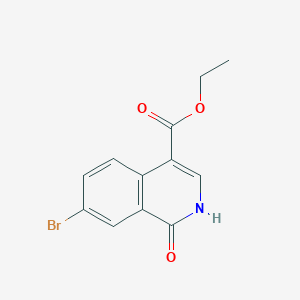

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

ethyl 7-bromo-1-oxo-2H-isoquinoline-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-14-11(15)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15) |

InChI Key |

BZLDTHPGNIDABD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Dihydroisoquinoline Core

The dihydroisoquinoline scaffold is typically constructed via cyclocondensation reactions. A representative method involves reacting 2-aminobenzaldehyde derivatives with ethyl cyanoacetate under basic conditions. For example, ethyl 3-amino-2-(2-aminophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is synthesized by heating 2-aminophenol derivatives with ethyl cyanoacetate in dimethyl sulfoxide (DMSO) at 85°C in the presence of potassium carbonate and copper(I) iodide. Copper catalysis facilitates the formation of the fused ring system, achieving yields of 70–80%.

Regioselective Bromination

Bromination is introduced at the 7-position using electrophilic aromatic substitution (EAS). N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a radical initiator is a common system. For instance, ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes bromination at 80°C for 6–7 hours, yielding the 7-bromo derivative after workup. The electron-rich aromatic ring at the 7-position directs bromination, though competing side reactions may occur at adjacent positions without precise temperature control.

Key Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclocondensation | Ethyl cyanoacetate, CuI, K₂CO₃ | 85°C | 1 hr | 75% |

| Bromination | NBS, benzoyl peroxide, CCl₄ | 80°C | 7 hr | 68% |

Bromination of Preformed Dihydroisoquinoline Derivatives

Synthesis of Ethyl 1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylate

This intermediate is prepared via Friedel-Crafts acylation of ethyl 3-aminobenzoate with acetic anhydride, followed by cyclization under acidic conditions. The resulting compound is then subjected to bromination.

Direct Bromination Strategies

Alternative bromination methods avoid radical initiators. A Chinese patent describes a diazotization-bromination sequence in dibromoethane using tert-butyl nitrite and benzyltrimethylammonium bromide. The reaction proceeds at room temperature for 5.5–6.6 hours, achieving 72% yield. This method eliminates the need for strong acids or high temperatures, enhancing functional group tolerance.

Advantages Over Traditional Methods

-

Milder conditions : Room-temperature reactivity reduces decomposition risks.

-

Simplified workup : Bromide byproducts are removed via aqueous washes.

One-Pot Tandem Synthesis

Combined Cyclization-Bromination

Recent advances employ tandem reactions to streamline synthesis. A one-pot protocol involves:

Optimization Challenges

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance CuBr₂ solubility but may promote ester hydrolysis.

-

Stoichiometry : Excess CuBr₂ (>1.5 equiv) leads to overbromination at the 5-position.

Comparative Analysis of Synthetic Routes

Critical Observations

-

Radical bromination () offers reliability but requires stringent temperature control.

-

Diazotization-bromination () excels in scalability and mild conditions, making it industrially viable.

-

One-pot methods require further optimization to compete with stepwise approaches.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

-

Radical vs. ionic mechanisms : NBS/benzoyl peroxide favors radical intermediates, leading to potential overbromination. Ionic pathways (e.g., HBr/AcOH) are less common due to ester group sensitivity.

-

Positional selectivity : The 7-position’s electron density, influenced by the carbonyl and ester groups, dictates bromine placement. Computational studies suggest that resonance effects from the 1-oxo group enhance electrophilic attack at C7.

Byproduct Formation

-

5-Bromo isomers : Observed in 10–15% yields when reaction temperatures exceed 85°C.

-

Ester hydrolysis : Prolonged exposure to aqueous workups generates carboxylic acid derivatives, necessitating rapid phase separation.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is driven by its functional groups:

-

Nucleophilic substitution : The bromine atom at position 7 is reactive, enabling displacement by nucleophiles (e.g., cyclopropyl amine) .

-

SN2 reaction : Intramolecular attack by the carboxylic acid group forms the isoquinolin-1(2H)-one scaffold .

-

Acid chloride formation : Treatment with oxalyl chloride converts the carboxylic acid to an acid chloride, enabling further cyclization .

Table 2: Functional Group Transformations

Mechanistic Insights

The synthesis mechanism involves two pathways:

-

Pathway A :

-

Pathway B :

This dual pathway system allows access to diverse isoquinolone derivatives.

Reaction Conditions and Yields

Key experimental parameters and outcomes include:

-

Ugi-4CR/Cu-catalyzed domino :

-

Friedel-Crafts cyclization :

Table 3: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Ugi-4CR/Cu-catalyzed domino | 80°C, 12h, CuI | Moderate to good | |

| Friedel-Crafts cyclization | Oxalyl chloride, AlCl₃ | 58% |

Scientific Research Applications

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of isoquinoline compounds possess antibacterial activity against various strains of bacteria. In vitro assays indicate that this compound can inhibit the growth of both gram-positive and gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

The mechanism of action may involve inhibition of enzymes critical for bacterial cell wall synthesis or metabolic pathways .

Medicinal Chemistry Applications

The compound is being explored for its potential in drug development due to its structural similarities with other bioactive isoquinolines. It serves as an intermediate in synthesizing various pharmacologically active compounds. Some notable applications include:

- Analgesics : Compounds derived from isoquinolines have shown potential as pain relievers.

- Anticancer Agents : Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation.

- Neurological Disorders : Isoquinoline derivatives are also studied for their neuroprotective effects .

Case Studies

Recent research highlights the utility of this compound in specific case studies:

- Antimicrobial Activity Study : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains, confirming its potential as an antimicrobial agent with varying MIC values.

- Pharmacological Screening : Several derivatives were synthesized and tested for their ability to act as enzyme inhibitors in biochemical pathways related to disease mechanisms, demonstrating promising results in modulating specific targets .

- Drug Development : Ongoing research focuses on modifying the compound's structure to improve its pharmacokinetic properties and enhance its therapeutic efficacy in treating diseases such as cancer and infections .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Analysis of Structural and Functional Variations

Core Ring Systems: The target compound and the ECHEMI derivative share an isoquinoline core, whereas compounds 6d, 6e, and 6f are based on quinoline or 1,6-naphthyridine scaffolds. The 1,6-naphthyridine core in 6f introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to quinoline/isoquinoline systems .

Substituent Effects: Bromine vs. Methoxy: The bromine substituent in the target compound and 6d enhances molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Ester Position: The target compound’s ethyl ester at C4 differs from the C3 esters in 6d–6f and the ECHEMI derivative. This positional shift could influence steric interactions in binding pockets, as C3 esters in quinoline derivatives are reported to optimize receptor affinity in GABAAR ligands .

A 4-oxo group may participate in stronger dipole interactions, as seen in quinoline-based kinase inhibitors . The hydroxy group in the ECHEMI derivative (C4) introduces acidity (pKa ~8–10), enabling pH-dependent solubility and metal chelation, whereas the bromine in the target compound favors halogen bonding .

Biological Activity

Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound belonging to the isoquinoline family, notable for its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 296.12 g/mol

- Functional Groups : Includes a bromine atom at the 7-position and a carboxylate group at the 4-position, which significantly influences its reactivity and biological properties .

Biological Activities

This compound exhibits several biological activities, particularly as an inhibitor of various enzymes and potential therapeutic applications:

- Anticancer Properties : Studies indicate that isoquinoline derivatives can inhibit topoisomerase I, an essential enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

- PARP Inhibition : Related compounds have demonstrated inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. For instance, derivatives of isoquinolone-4-carboxylic acids have been shown to inhibit PARP1 with IC values in the nanomolar range .

- Antimicrobial Activity : Isoquinoline derivatives are also noted for their antimicrobial properties, making them candidates for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:

- Ammonia-Ugi Reaction : This method allows for the efficient synthesis of highly substituted isoquinolone derivatives .

- Friedel-Crafts Cyclization : Utilized to form complex cyclic structures that include the dihydroisoquinoline core .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity | Biological Activity |

|---|---|---|---|

| Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | Bromine at position 6 | 0.98 | Anticancer |

| Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | Bromine at position 8 | 0.97 | Antimicrobial |

| Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Methyl group at position 6 | 0.92 | Enzyme inhibition |

The positioning of functional groups in ethyl 7-bromo derivative enhances its selectivity towards biological targets compared to other isoquinolines .

Case Studies

Recent studies have highlighted the potential of ethyl 7-bromo derivatives in drug development:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors under controlled conditions. For example, brominated intermediates can undergo nucleophilic substitution or transition-metal-catalyzed coupling (e.g., using Ru or Ag catalysts). Key steps include Schlenk techniques under inert atmospheres (e.g., N₂ or Ar) and reflux in solvents like 1,2-dichloroethane at 90°C for 12 hours . Yield optimization requires precise stoichiometry and purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. NMR identifies substituent positions (e.g., bromine at C7, ester at C4), while X-ray analysis resolves bond angles and ring puckering. SHELXL software refines crystallographic data, achieving R-factors < 0.05 for high-resolution structures . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 324.02 for C₁₂H₁₀BrNO₃).

Q. What are the critical physical properties (e.g., solubility, melting point) relevant to experimental handling?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Melting points range between 180–200°C, depending on purity. Storage at −20°C under inert gas (argon) prevents hydrolysis of the ester group .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters resolve conformational ambiguities in the dihydroisoquinoline ring?

- Methodological Answer : The Cremer-Pople method defines ring puckering via amplitude (q) and phase (φ) coordinates derived from atomic displacements. For this compound, puckering arises from nonplanar distortion of the 1,2-dihydroisoquinoline ring. Computational tools (e.g., Gaussian) calculate q₂ and φ₂ values, which correlate with steric strain and hydrogen-bonding interactions observed in crystallographic data .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., bromine substitution)?

- Methodological Answer : Bromine at C7 directs electrophilic substitution to C5 or C8 due to resonance effects. Density Functional Theory (DFT) simulations show lower activation energy for C5 attack (ΔG‡ ≈ 25 kJ/mol vs. 32 kJ/mol for C8). Experimental validation uses kinetic isotope effects or competitive trapping with radical scavengers .

Q. How do crystallographic data resolve contradictions in reported bond lengths or angles?

- Methodological Answer : Discrepancies in bond lengths (e.g., C7-Br = 1.89 Å vs. 1.92 Å) arise from twinning or thermal motion. SHELXL’s TWIN/BASF commands model twinning, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) that stabilize specific conformations .

Q. What computational strategies predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies electron-rich regions for Pd-catalyzed coupling. The LUMO of the brominated isoquinoline (−3.2 eV) aligns with boronic acid HOMOs (−5.1 eV), favoring oxidative addition. Solvent effects (e.g., DMF vs. THF) are modeled via COSMO-RS .

Contradictions and Troubleshooting

Q. Why do solvent polarity and additives (e.g., Bu₄NI) alter product ratios in alkylation reactions?

- Methodological Answer : Polar solvents (DMSO) stabilize charge-separated intermediates, favoring N-alkylation over O-alkylation. Bu₄NI acts as a phase-transfer catalyst, accelerating iodide displacement. GC-MS monitoring at reaction intervals identifies kinetic vs. thermodynamic control .

Safety and Best Practices

Q. What safety protocols mitigate risks during synthesis (e.g., handling brominated intermediates)?

- Methodological Answer : Use fume hoods for bromine-containing steps due to volatile byproducts (HBr gas). Emergency protocols include NaOH neutralization for spills and immediate cooling of exothermic reactions. Safety Data Sheets (SDS) for analogs recommend PPE (nitrile gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.